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Compound Name: 1-Isothiazol-4-yl-ethanone
CAS No.: 88511-36-8
Cat. No.: B3293162
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Executive Summary

4-Acetylisothiazole (1-(isothiazol-4-yl)ethan-1-one) is a heteroaromatic ketone serving as a
critical pharmacophore in medicinal chemistry. Distinguished by its 1,2-thiazole ring system, it
functions as a bioisostere for 3-acetylpyridine and 4-acetylthiazole, offering unique electronic
distribution and lipophilicity profiles. This guide analyzes its physicochemical properties,
validated synthetic routes via electrophilic substitution and metal-halogen exchange, and its
utility in drug discovery campaigns.

Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers
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Property Data
IUPAC Name 1-(Isothiazol-4-yl)ethan-1-one
CAS Registry Number 88511-36-8
C
Molecular Formula H
NOS
Molecular Weight 127.16 g/mol
SMILES CC(=O)clcnscl
Physical State White to off-white solid

Structural Topology

The isothiazole ring consists of a five-membered heteroaromatic system containing adjacent
sulfur and nitrogen atoms (S1-N2 bond).

o Aromaticity: The ring possesses 6

-electrons (4 from carbons/nitrogen, 2 from sulfur lone pair), satisfying Huickel's rule.

» Regiochemistry: The acetyl group is attached at the C-4 position. This position is
electronically unique; while C-5 is the most nucleophilic site (prone to lithiation), C-4 is the
preferred site for electrophilic aromatic substitution (EAS) due to the directing effects of the
ring heteroatoms.

o Electronic Effects: The N2 atom exerts an inductive electron-withdrawing effect, while the S1
atom acts as a

-donor. The C-4 position is relatively electron-rich compared to C-3 and C-5 in the context of
radical or electrophilic attack, making it the standard locus for acylation.

Physicochemical Properties[2][5][6][7]
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Property Value (Predicted/Exp) Significance
Moderate lipophilicity; suitable
LogP ~0.6-0.9 ]
for CNS penetration.
Topological Polar Surface Area 43 A2 Good oral bioavailability
(TPSA) potential (Rule of 5 compliant).
Interaction points for
H-Bond Acceptors 2 (N, O) ] ) )
kinase/enzyme active sites.
Acts purely as an acceptor in
H-Bond Donors 0

ligand binding.

Synthetic Methodologies

Two primary strategies exist for synthesizing 4-acetylisothiazole: Direct Electrophilic Acetylation
and Metal-Halogen Exchange.

Method A: Metal-Halogen Exchange (Preferred)

This method offers higher regioselectivity and yields compared to direct Friedel-Crafts
acylation, which can suffer from ring deactivation.

e Precursor: 4-Bromoisothiazole.
e Reagents:

-Butyllithium (
-BuLi), Acetaldehyde or
-Dimethylacetamide (DMA).

e Mechanism:
o Lithiation: Treatment of 4-bromoisothiazole with

-BulLi at -78 °C effects a rapid Lithium-Halogen exchange, generating the 4-
lithioisothiazole intermediate. Note: The reaction must be kept cold to prevent ring
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fragmentation.

o Acylation: The lithiated species attacks the electrophilic carbonyl source (e.g., DMA or
acetic anhydride).

o Hydrolysis: Acidic workup releases the ketone.
Method B: Electrophilic Aromatic Substitution
Direct acetylation using acetic anhydride and a Lewis acid (e.g., SnCl
or AICI

).

o Limitation: The isothiazole ring is less reactive than thiophene. Harsh conditions may
degrade the ring or lead to poly-substitution.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing 4-acetylisothiazole.
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Caption: Synthetic pathway via metal-halogen exchange, prioritizing regiocontrol at the C-4
position.

Spectroscopic Characterization

Researchers should validate the structure using the following spectral fingerprints:

« HNMR (CDCI
, 400 MHz):

o 2.58 ppm (s, 3H): Methyl group of the acetyl moiety.
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o 9.0-9.2 ppm (s, 1H): H-5 proton (deshielded by adjacent S and C=0).
o 8.7-8.9 ppm (s, 1H): H-3 proton (deshielded by adjacent N and C=0).

o Note: The H-5 proton typically appears downfield of H-3 due to the proximity to the sulfur
atom.

¢ IR Spectroscopy:
o C=0 Stretch: Strong absorption at 1675-1690 cm

(conjugated ketone).

o C=N/C=C Ring Stretch: Bands around 1380-1450 cm

Applications in Drug Discovery

4-Acetylisothiazole serves as a versatile scaffold in medicinal chemistry:

o Bioisosterism: It acts as a bioisostere for 4-acetylthiazole and 3-acetylpyridine. The N-S bond
imparts different dipole moments and metabolic stability profiles compared to the N-C-S
linkage in thiazoles.

» Fragment-Based Drug Design (FBDD): Its low molecular weight (127.16 Da) makes it an
ideal "fragment" for screening against binding pockets, particularly in kinases and viral
polymerases.

o Precursor for Heterocyclic Fusion: The acetyl group allows for condensation reactions (e.g.,
with hydrazines) to form fused tricyclic systems or bi-heteroaryl compounds found in anti-
inflammatory agents.

Experimental Protocol: Synthesis via 4-
Bromoisothiazole

Safety Warning:This protocol involves pyrophoric reagents (

-BuLi). All steps must be performed under inert atmosphere (Argon/Nitrogen).
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e Preparation: Charge a flame-dried 3-neck flask with 4-bromoisothiazole (1.0 eq) and
anhydrous THF (0.2 M concentration). Cool to -78 °C using a dry ice/acetone bath.

e Lithiation: Add

-BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 20 minutes. Maintain internal temperature
below -70 °C. Stir for 30 minutes to ensure complete formation of the lithio-species.

e Acylation: Add
-Dimethylacetamide (DMA) (1.2 eq) or Acetic Anhydride (dissolved in THF) dropwise.
o Workup: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH

Cl. Extract with Ethyl Acetate (3x).

 Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3.88511-36-8 | 1-isotiazol-4-YL-etanone | 1-Isothiazol-4-YL-ethanone - Capot chimico
[capotchem.com]

» 4. Benzisothiazoles synthesis [organic-chemistry.org]

» To cite this document: BenchChem. [4-Acetylisothiazole: Structural Characterization and
Synthetic Methodologies]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3293162#4-acetylisothiazole-chemical-structure-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.capotchem.com/it/88511-36-8.html
https://www.capotchem.com/it/88511-36-8.html
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzisothiazoles.shtm
https://www.benchchem.com/product/b3293162#4-acetylisothiazole-chemical-structure-and-molecular-weight
https://www.benchchem.com/product/b3293162#4-acetylisothiazole-chemical-structure-and-molecular-weight
https://www.benchchem.com/product/b3293162#4-acetylisothiazole-chemical-structure-and-molecular-weight
https://www.benchchem.com/product/b3293162#4-acetylisothiazole-chemical-structure-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3293162?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3293162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

